molecular formula C9H16ClNO2 B3038115 2-(Quinuclidin-3-yl)acetic acid hydrochloride CAS No. 75208-56-9

2-(Quinuclidin-3-yl)acetic acid hydrochloride

Cat. No. B3038115
Key on ui cas rn: 75208-56-9
M. Wt: 205.68 g/mol
InChI Key: HCMSYUHZEXYCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE039128E1

Procedure details

A mixture of methyl quinuclidin-3-ylideneacetate hydrochloride (Example 18, Step 1) (2 g), ethanol (50 ml), 2M hydrochloric acid (5 ml) and 10% Pd/C (1 g) was stirred for 24 hours under H2 at atmospheric pressure, filtered through celite and evaporated to dryness. The residue was dissolved in concentrated hydrochloric acid (10 ml). heated at 60° C. for 18 hours, treated with a further 10 ml of concentrated hydrochloric acid, heated at 80° C. for 6 hours and evaporated to dryness. The residue was kept under vacuum over P2O5 for 3 days to give the title compound as a white solid (1.8 g); MS (+ve ion electrospray) m/z 170 (MH+, 100%).
Name
methyl quinuclidin-3-ylideneacetate hydrochloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[C:4](=[CH:10][C:11]([O:13]C)=[O:12])[CH2:3]2.Cl>[Pd].C(O)C>[ClH:1].[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[CH:4]([CH2:10][C:11]([OH:13])=[O:12])[CH2:3]2 |f:0.1,5.6|

Inputs

Step One
Name
methyl quinuclidin-3-ylideneacetate hydrochloride
Quantity
2 g
Type
reactant
Smiles
Cl.N12CC(C(CC1)CC2)=CC(=O)OC
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred for 24 hours under H2 at atmospheric pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in concentrated hydrochloric acid (10 ml)
ADDITION
Type
ADDITION
Details
treated with a further 10 ml of concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WAIT
Type
WAIT
Details
The residue was kept under vacuum over P2O5 for 3 days
Duration
3 d

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Cl.N12CC(C(CC1)CC2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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